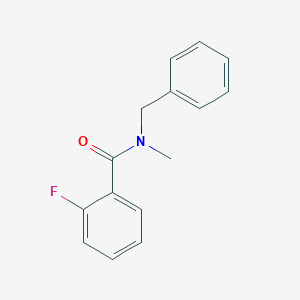

N-benzyl-2-fluoro-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14FNO |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

N-benzyl-2-fluoro-N-methylbenzamide |

InChI |

InChI=1S/C15H14FNO/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11H2,1H3 |

InChI Key |

KOBVGVQXXOZADP-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for N Benzyl 2 Fluoro N Methylbenzamide and Its Analogues

Established Synthetic Routes to N-Methylbenzamide and N-Benzylbenzamide Scaffolds

The foundational scaffolds of N-methylbenzamide and N-benzylbenzamide are key precursors to the target molecule. Their synthesis is well-established and typically involves two primary transformations: amide bond formation and subsequent N-alkylation or N-benzylation.

Amide Bond Formation Reactions via Carboxylic Acid Activation and Amine Coupling

The formation of the amide bond is a cornerstone of organic synthesis. encyclopedia.pub Traditionally, this is achieved by activating a carboxylic acid to enhance its electrophilicity, followed by coupling with an amine. nih.gov A variety of reagents and protocols have been developed for this purpose.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. For instance, the coupling of aromatic amines with functionalized carboxylic acids can be efficiently achieved using EDC and DMAP with a catalytic amount of HOBt. nih.gov Other activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are also employed, though their effectiveness can vary depending on the substrates. nih.gov

Direct thermal condensation of carboxylic acids and amines is also possible but often requires high temperatures (above 160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. encyclopedia.pubstackexchange.com The use of catalysts, such as boric acid derivatives, can facilitate these direct amidations under milder conditions. stackexchange.comyoutube.com

| Coupling Reagent System | Typical Conditions | Notes |

| EDC/HOBt/DIPEA | Acetonitrile, room temperature | Effective for electron-deficient amines and carboxylic acids. nih.gov |

| HATU/DIPEA | DMF, 23°C | Can result in lower yields for some substrates. nih.gov |

| BOP-Cl/Et3N | CH2Cl2, 23°C | May be sluggish for certain couplings. nih.gov |

| Thermal Condensation | >160°C | Generally limited to less functionalized and sensitive substrates. encyclopedia.pub |

N-Alkylation and N-Benzylation Strategies on Benzamide (B126) Nitrogens

Once the primary or secondary benzamide is formed, the subsequent N-alkylation or N-benzylation introduces the final substituent on the nitrogen atom. Traditional methods for N-alkylation often involve the use of alkyl or benzyl (B1604629) halides. acs.org However, due to the reduced nucleophilicity of the amide nitrogen compared to an amine, these reactions can require harsh conditions. acs.org

More recent and efficient methods utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen auto-transfer" strategy. researchgate.netnih.gov This approach, often catalyzed by transition metals like ruthenium or palladium, involves the in-situ oxidation of the alcohol to an aldehyde, condensation with the amide to form an N-acyl imine intermediate, and subsequent reduction by the captured hydrogen. acs.orgresearchgate.netnih.gov For example, Ru-doped hydrotalcite and palladium(II) pincer complexes have been shown to be effective catalysts for the N-alkylation of benzamides with a variety of alcohols, including benzyl alcohol. acs.orgresearchgate.net Cobalt nanoparticles have also been employed for this transformation. nih.govrsc.orgrsc.org

Visible-light-mediated methods have also emerged as a green alternative for the N-alkylation of benzamides with benzyl alcohols, using photosensitizers like eosin (B541160) Y. nih.gov

Strategic Introduction and Functionalization of Fluorine in Benzamide Synthesis

The introduction of a fluorine atom onto the aromatic ring of the benzamide scaffold is a critical step in the synthesis of N-benzyl-2-fluoro-N-methylbenzamide. This can be achieved either by fluorinating a pre-formed benzamide or by starting with a fluorinated precursor.

Regioselective Fluorination Approaches for Aromatic Rings

Achieving regioselectivity in the fluorination of aromatic rings is a significant challenge in organofluorine chemistry. numberanalytics.com The desired ortho-fluorination of a benzamide can be influenced by directing groups and the choice of fluorinating agent.

Electrophilic fluorinating agents are commonly used to introduce fluorine onto electron-rich aromatic rings. numberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) are versatile for this purpose and can be used in conjunction with transition metal catalysts like palladium to achieve regioselective C-H bond fluorination. rsc.org For instance, the use of Pd(OAc)2 with NFSI can direct fluorination to the ortho position of directing groups on the aromatic ring. rsc.org Another approach involves the treatment of N-aryl-N-hydroxyamides with diethylaminosulfur trifluoride (DAST), which results in the regioselective introduction of a fluorine atom at the para position of the aromatic ring. rsc.org

| Fluorination Method | Reagents | Key Features |

| Electrophilic Fluorination | NFSI, Pd(OAc)2/TFA | Regioselective C-H fluorination directed by existing functional groups. rsc.org |

| Nucleophilic Fluorination | TBAF·3H2O | Used for fluorination of 1-(2,2-dibromovinyl)benzene derivatives. acs.org |

| DAST on N-hydroxyamides | DAST | Regioselective para-fluorination. rsc.org |

Synthesis of Fluorinated Benzoyl Moieties as Precursors

An alternative and often more controlled strategy involves the synthesis of a fluorinated benzoyl moiety, such as 2-fluorobenzoyl chloride, which can then be coupled with the appropriate amine. This approach ensures the fluorine atom is in the desired position from the outset.

The synthesis of 2-fluorobenzoyl chloride can be achieved through various routes. One method involves the chlorination of 2-fluorotoluene (B1218778) to form 2-fluorotrichloromethylbenzene, which is then hydrolyzed. google.com Another common method is the reaction of 2-fluorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com 2-Fluorobenzoic acid itself can be prepared from 2-fluorotoluene via oxidation. google.com Benzoyl fluorides can also be synthesized from the corresponding benzoyl chlorides through halogen exchange reactions using fluoride (B91410) sources like anhydrous hydrogen fluoride or potassium fluoride. orgsyn.org

Catalytic Approaches in the Synthesis of this compound Architectures

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of this compound synthesis, catalytic methods are particularly valuable for the N-alkylation and cross-coupling steps.

As mentioned previously, the N-benzylation of 2-fluoro-N-methylbenzamide can be efficiently catalyzed by transition metal complexes. Ruthenium, palladium, and cobalt catalysts have all demonstrated high efficacy in promoting the reaction between benzamides and benzyl alcohol. acs.orgresearchgate.netnih.gov These catalytic systems often operate under milder conditions than traditional alkylation methods and offer a more sustainable approach. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to construct the core benzamide structure. For instance, a palladium-catalyzed direct aroylation reaction between potassium aryltrifluoroborates and aroyl chlorides provides an efficient route to fluorinated benzophenones, which can be further elaborated into the desired benzamide. scirp.org

A nickel-catalyzed denitrogenative cross-electrophile coupling of benzotriazinones with benzyl chlorides has also been developed to access N-alkyl-2-benzylbenzamides. nih.gov This method has been shown to be effective for producing 2-benzyl-5-fluoro-N-methylbenzamide. nih.gov

| Catalytic Approach | Catalyst System | Application |

| Borrowing Hydrogen | Ru-doped hydrotalcite, Pd(II) pincer complexes, Co nanoparticles | N-alkylation/benzylation of benzamides with alcohols. acs.orgresearchgate.netnih.gov |

| Photoredox Catalysis | Eosin Y | Visible-light-mediated N-alkylation of benzamides. nih.gov |

| Cross-Coupling | PdCl2(Ph3P)2 | Aroylation of potassium aryltrifluoroborates with aroyl chlorides. scirp.org |

| Cross-Electrophile Coupling | Nickel catalyst, Mn reductant | Denitrogenative coupling of benzotriazinones with benzyl chlorides. nih.gov |

Palladium-Catalyzed Transformations for C-C and C-N Bond Formation

Palladium catalysis is a cornerstone in modern organic synthesis, providing robust methods for constructing the intricate frameworks of molecules like this compound. rsc.org These catalysts excel at facilitating cross-coupling reactions and C-H activation, which are pivotal for introducing aryl groups and other substituents with high precision. rsc.orgsnnu.edu.cn

One advanced strategy involves the palladium-catalyzed denitrogenative cross-coupling of nsf.govresearchgate.netacs.org-benzotriazin-4(3H)-ones with organoaluminum reagents. nih.gov For instance, using a Pd(OAc)₂/XantPhos catalyst system, these benzotriazinones react with bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃) to yield ortho-methylated N-aryl amides. nih.gov This method provides a novel route to functionalize the ortho-position of the benzamide core, a key step in building substituted analogues. nih.gov

Furthermore, direct C-H functionalization offers an atom-economical approach. Research on the palladium-catalyzed direct arylation of N-methyl-N-(polyfluorobenzyl)benzamides has shown that the reaction proceeds with high regioselectivity, targeting the C-H bond flanked by two fluoro substituents. researchgate.net The amide's directing group steers the palladium catalyst to the desired position, enabling the formation of C-C bonds at specific sites on the aromatic ring. nih.govrsc.orgsemanticscholar.org In some cases, the interaction of a silver co-catalyst with palladium can influence the reaction's outcome and regioselectivity in the C-H activation of N-aryl benzamides. bohrium.com Other specialized palladium-catalyzed reactions, such as the oxidative annulation of benzamides with strained alkynes, can be used to construct complex N-heterocycles like phenanthridinones from benzamide precursors. acs.org

Nickel-Catalyzed Denitrogenative Cross-Electrophile Coupling

Nickel catalysis has emerged as a powerful and economical alternative for forging bonds in benzamide synthesis. A particularly innovative strategy is the denitrogenative cross-electrophile coupling, which utilizes 1,2,3-benzotriazin-4(3H)-ones as stable precursors that release N₂ gas during the reaction to form ortho-functionalized benzamides. nsf.govacs.orgnih.gov

In a notable application, the nickel-catalyzed coupling of these benzotriazinones with aryl bromides, using zinc as a reductant, generates a diverse library of ortho-arylated benzamide derivatives. nsf.govacs.orgnih.gov This reaction demonstrates excellent functional group tolerance and achieves yields ranging from 42% to 93% across 29 different examples. nsf.govacs.org The versatility of this denitrogenative approach is further highlighted by its successful application with unactivated alkyl halides (using manganese powder as a reductant) to produce ortho-alkylated secondary benzamides. acs.orgresearchgate.net This method circumvents the need for pre-formed organometallic reagents and harsh bases, offering a more direct route to complex benzamides. nsf.gov

The general applicability of nickel in C-H functionalization is broad, with various catalytic systems developed for the synthesis of nitrogen-containing heterocycles and other complex molecules from simple precursors. mdpi.com

Ruthenium-Catalyzed C(sp2)-H Functionalization Strategies (for related benzanilides)

Ruthenium catalysts offer distinct reactivity and selectivity in the C(sp²)-H functionalization of benzanilides, which are structurally related to this compound. These methods are especially valuable for introducing functional groups directly onto the aromatic rings of the benzanilide (B160483) scaffold.

A compelling example is the regioselective C–H hydroxylation of N-alkyl-benzanilides, where the choice of catalyst dictates the position of the new hydroxyl group. nih.govrsc.org When a Ru(II) catalyst is used, hydroxylation occurs selectively on the benzoyl ring of the benzanilide. nih.govrsc.orgsemanticscholar.org This is in direct contrast to palladium catalysis, which directs the hydroxylation to the aniline (B41778) ring. nih.govrsc.orgsemanticscholar.org This catalyst-controlled regioselectivity is a powerful tool for creating diverse molecular libraries for applications such as drug discovery. nih.govrsc.org Computational studies suggest that steric effects are the primary determinant of regioselectivity in the ruthenium-catalyzed reaction. nih.gov

Beyond hydroxylation, ruthenium catalysts have been successfully employed for a range of other ortho-C-H functionalizations on benzamides, including:

Halogenation : The use of [Ru₃(CO)₁₂] allows for the selective bromination and iodination of both electron-rich and electron-deficient benzamides. rsc.orgresearchgate.net

Alkenylation : Ruthenium complexes can catalyze the ortho-alkenylation of benzamides with alkenes. researchgate.net

Benzoxylation : In the presence of a ruthenium(II) complex, N-alkyl benzamides can undergo ortho-benzoxylation with aromatic acids. nih.gov

These ruthenium-catalyzed methods provide efficient pathways to a wide array of functionalized benzanilides and benzamides, often with high yields and excellent control over the reaction site. nih.govrsc.org

Mechanochemical Synthesis Techniques Applied to Benzamide Derivatives

Mechanochemistry, which uses mechanical force to drive chemical reactions, presents a sustainable and efficient alternative to traditional solution-phase synthesis. researchgate.net By minimizing or eliminating the need for bulk solvents, these techniques can reduce waste, shorten reaction times, and sometimes provide access to unique chemical products. researchgate.netnih.gov

Liquid-Assisted Grinding Methodologies and Their Efficacy

Liquid-assisted grinding (LAG) is a mechanochemical technique where a small, often catalytic, amount of liquid is added to the solid reactants before or during milling. nih.govnih.gov This liquid phase can accelerate reaction rates and enable transformations that are not feasible under neat (solvent-free) grinding conditions. nih.gov

The LAG methodology has proven highly effective for the synthesis of various amide and thioamide derivatives. For example, the thionation of benzamide precursors using Lawesson's reagent proceeds efficiently under LAG conditions. rsc.orgresearchgate.net Similarly, amide surfactants have been synthesized with yields as high as 90% using water as the grinding liquid. rsc.org The synthesis of primary amides from esters has also been achieved by ball milling with calcium nitride, demonstrating broad functional group compatibility and preservation of stereocenters. acs.orgorganic-chemistry.org

The efficacy of LAG is often tied to the choice of liquid additive and milling materials. rsc.org The technique has been successfully applied to multicomponent reactions, such as the Ugi four-component reaction, to produce complex molecules. beilstein-journals.org

Comparative Analysis of Mechanochemical vs. Solution-Phase Synthesis

Direct comparisons between mechanochemical and traditional solution-phase methods often highlight the significant advantages of the former, particularly in terms of efficiency and environmental impact.

A study on the synthesis of primary amides from esters revealed that the mechanochemical LAG method was drastically faster (90 minutes) compared to the solution-based approach (24 hours). acs.org The mechanochemical reaction also proceeded under milder conditions (room temperature vs. 80°C) and, in some cases, provided a higher yield. acs.org

Table 1: Comparison of Mechanochemical vs. Solution Synthesis for Primary Amides acs.org

| Feature | Mechanochemical (LAG) | Solution-Phase |

|---|---|---|

| Reaction Time | 90 minutes | 24 hours |

| Temperature | No external heating | 80 °C |

| Yield (Substrate 2d) | 74% | 99% |

| Yield (Substrate 2g) | 67% | 85% |

| Yield (Substrate 2n) | 91% | 83% |

| Purification | Simple solid-phase extraction | Not specified |

This table presents a comparative analysis of two synthetic methods.

In another example, the iridium-catalyzed ortho-iodination of benzamides was successfully performed under both solution and mechanochemical conditions. nih.govacs.org The LAG method not only reduced the reaction time from 16 hours to 4 hours but also led to improved yield and selectivity for certain substrates, such as N-benzylbenzamide. nih.gov For other substrates, like N-(tert-butyl)benzamide, the yields were comparable between the two methods. nih.govacs.org

Table 2: Comparison of Iridium-Catalyzed C-H Iodination in Solution vs. Mechanochemically nih.gov

| Substrate | Method | Yield | Selectivity | Time |

|---|---|---|---|---|

| N-(tert-butyl)benzamide | Solution | 70% | High | 16 h |

| N-(tert-butyl)benzamide | Mechanochemical | 70% | High | 4 h |

| N-benzylbenzamide | Solution | Moderate | Moderate | 16 h |

This table illustrates the differences in yield, selectivity, and reaction time between solution-phase and mechanochemical synthesis for specific substrates.

Elucidation of Reaction Mechanisms and Kinetics in Benzamide Synthesis and Derivatization

Mechanistic Investigations of Amide Formation Pathways

The synthesis of N-benzyl-2-fluoro-N-methylbenzamide, a tertiary amide, can be achieved through several mechanistic pathways. The most common industrial and laboratory methods involve the reaction of a carboxylic acid derivative with an amine.

A primary route is the acylation of N-methylbenzylamine with a 2-fluorobenzoyl derivative. The direct condensation of 2-fluorobenzoic acid with N-methylbenzylamine is thermodynamically and kinetically unfavorable, typically requiring high temperatures (160–180 °C) to remove water and drive the reaction forward. acs.org To overcome this, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed. chemistrysteps.com The mechanism with these reagents involves the activation of the carboxylic acid. In the case of DCC, the carbodiimide (B86325) protonates the carboxylic acid, which then undergoes nucleophilic attack by the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (N-methylbenzylamine), leading to the formation of the amide bond and a urea (B33335) byproduct. chemistrysteps.com

Another prevalent pathway involves the conversion of 2-fluorobenzoic acid into a more reactive acyl halide, typically 2-fluorobenzoyl chloride, using reagents like thionyl chloride or oxalyl chloride. A patent for the synthesis of the related compound 4-amino-2-fluoro-N-methylbenzamide utilizes this approach, where 2-fluoro-4-nitrobenzoic acid is first converted to its acyl chloride. google.com The subsequent reaction with the amine proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nitrogen atom of N-methylbenzylamine, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and yielding the final amide product. libretexts.org

Hydrothermal synthesis presents another pathway where amides can be formed by direct condensation of amines and carboxylic acids at elevated temperatures and pressures (e.g., 250 °C and 40 bar). sci-hub.se Studies on various amines and carboxylic acids show that this method can achieve high yields in hours without the need for catalysts. The proposed mechanism is a direct amine acylation, which is significantly influenced by the nature of the substituents on both the amine and the acid. sci-hub.se

Biocatalytic methods, recognized for their sustainability, also offer pathways for amide bond formation. rsc.org Enzymes like lipases can catalyze amidation, although often in organic solvents. Other enzymes, such as penicillin G acylases or ATP-dependent amide bond-forming enzymes, can facilitate the reaction in aqueous environments, proceeding through various activated intermediates like acyl-phosphates. rsc.org

Table 1: Common Pathways for Amide Bond Formation

| Pathway | Reactants | Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| Direct Condensation | Carboxylic Acid + Amine | High Temperature (160-180°C) | None (direct dehydration) |

| Coupling Agent | Carboxylic Acid + Amine | DCC or EDC | O-acylisourea |

| Acyl Halide | Acyl Chloride + Amine | Base (e.g., pyridine) | Tetrahedral Intermediate |

| Hydrothermal | Carboxylic Acid + Amine | High T & P (e.g., 250°C, 40 bar) | - |

Free Radical Processes in Benzamide (B126) Functionalization

Free radical reactions provide powerful, often metal-free, methods for the functionalization of benzamide structures. These processes typically involve the generation of a radical species that can participate in chain reactions, C–H functionalization, or cyclization events. libretexts.org

A key process involves the generation of amidyl radicals, which can undergo subsequent reactions. For instance, N-fluorobenzamides can be used to generate nitrogen-centered radicals. researchgate.net In one study, copper-catalyzed reactions of N-fluorobenzamides with maleic anhydride (B1165640) led to the formation of aminonaphthalic anhydrides. The proposed mechanism involves the generation of a nitrogen-centered radical, followed by a 1,5-hydrogen atom transfer from a benzylic position, and subsequent radical addition and cyclization steps. researchgate.net

Iron-catalyzed C–H fluorination represents another significant radical-mediated transformation. A mild, amide-directed fluorination of benzylic C–H bonds has been achieved using N-fluoro-2-methylbenzamides and an iron(II) triflate catalyst. beilstein-journals.org Mechanistic experiments suggest this reaction proceeds through short-lived radical intermediates, with the fluorine transfer being mediated directly by the iron catalyst. researchgate.net

Furthermore, radical cascade processes can be initiated by C–H functionalization. In the presence of a radical initiator like dicumyl peroxide, unsaturated benzamides can react with alkanes. The process starts with a radical abstracting a hydrogen from the alkane, and the resulting alkyl radical adds to the unsaturated amide. This generates a new radical that can react intramolecularly with the benzene (B151609) ring to form new cyclic structures. acs.org The antioxidant activity of some benzamide derivatives is also linked to their ability to form and stabilize free radicals. researchgate.net

Table 2: Examples of Radical Processes in Benzamide Chemistry

| Process | Substrate Type | Reagent/Catalyst | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Cycloaddition | N-Fluorobenzamide | CuI / LiOH | Nitrogen-centered radical generation, 1,5-H atom transfer | researchgate.net |

| C-H Fluorination | N-Fluoro-2-methylbenzamide | Iron(II) triflate | Iron-mediated F-transfer to a radical intermediate | researchgate.netbeilstein-journals.org |

| Alkylarylation | Unsaturated Benzamide | Dicumyl Peroxide / Cu salt | Alkyl radical addition to unsaturated amide | acs.org |

Detailed Catalytic Cycle Analysis for Metal-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of N-aryl and N-alkyl benzamides, offering high efficiency and functional group tolerance. The general catalytic cycle for these reactions, such as the Buchwald-Hartwig amidation or aminocarbonylation, involves a sequence of well-defined steps centered around the palladium catalyst. syr.eduvu.nl

The synthesis of this compound can be envisioned via a palladium-catalyzed coupling between an aryl halide (e.g., 2-fluorobromobenzene) and N-methylbenzylamine, or through aminocarbonylation.

Catalytic Cycle for C-N Cross-Coupling:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. It undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate (Ar-Pd(II)-X). syr.edu For the synthesis of our target compound, this would involve the insertion of Pd(0) into the C-Br bond of 2-fluorobromobenzene. This step is often the rate-limiting step in the cycle. nih.govacs.org

Ligand Exchange/Amide Binding: The amine (or its corresponding amidate) displaces the halide ligand on the Pd(II) complex. This step can be facilitated by a base, which deprotonates the amine to make it a more potent nucleophile. The geometry of the phosphine (B1218219) ligands on the palladium center is crucial; bulky, electron-rich ligands often promote this step and the subsequent reductive elimination. syr.edu

Reductive Elimination: This is the final step, where the C-N bond is formed, releasing the N-aryl amide product (the target benzamide). The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. syr.eduresearchgate.net

Catalytic Cycle for Aminocarbonylation: This process introduces a carbonyl group from carbon monoxide (CO) gas.

Oxidative Addition: Similar to C-N coupling, the cycle starts with the oxidative addition of an aryl halide to the Pd(0) center to form an arylpalladium(II) complex. nih.govosti.gov

CO Insertion: A molecule of carbon monoxide coordinates to the arylpalladium(II) complex and then inserts into the Aryl-Pd bond to form a phenacylpalladium(II) species. nih.gov

Amine Coordination and Deprotonation: The amine (N-methylbenzylamine) displaces a ligand (e.g., halide) on the phenacylpalladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium amido complex. acs.orgosti.gov

Reductive Elimination: The benzamide product is formed through reductive elimination from the palladium amido complex, regenerating the Pd(0) catalyst. acs.orgresearchgate.net

In some variations, copper co-catalysts can be used to facilitate the cycle, for instance, by acting as an oxidant to re-oxidize Pd(0) to Pd(II) in oxidative aminocarbonylation reactions involving reagents like arylsilanes. nsf.gov

Kinetic Studies of this compound Forming Reactions

While specific kinetic data for the formation of this compound is not extensively published, the kinetics can be inferred from studies of analogous amide-forming reactions. Kinetic studies are crucial for optimizing reaction conditions and understanding the factors that influence the reaction rate.

The rate of amide formation is typically dependent on the concentrations of the reactants and the catalyst, as well as temperature. For a typical second-order reaction, such as the reaction between an acyl chloride and an amine, the rate law would be:

Rate = k[RCOCl][R'R''NH]

Where k is the rate constant. The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, by measuring the decrease in reactant concentration or the increase in product concentration over time. rsc.org

Kinetic studies on the alkaline hydrolysis of benzamides, which is the reverse reaction of amide formation, show that the rate is dependent on the hydroxide (B78521) ion concentration. acs.org For the formation reaction under basic conditions, the rate can be influenced by the pKa of the amine and the electrophilicity of the carbonyl group.

In metal-catalyzed reactions, the kinetics can be more complex. For example, in the palladium-catalyzed aminocarbonylation of aryl chlorides, the rate-limiting step was identified as the oxidative addition of the aryl chloride to the Pd(0) complex. nih.govacs.org Kinetic isotope effect studies can be used to probe the mechanism of bond-breaking events in the rate-determining step. acs.org

A kinetic resolution study involving the palladium-catalyzed C-H arylation of benzylamines demonstrated that the reaction rate and enantioselectivity are highly dependent on the choice of ligands, boronic acid coupling partner, and reaction conditions. acs.org Similarly, for the synthesis of this compound, a kinetic study would involve systematically varying the concentrations of the 2-fluorobenzoyl source, N-methylbenzylamine, catalyst, and ligands to determine their effect on the initial reaction rate and to derive a detailed rate law.

Table 3: Factors Influencing Amide Formation Kinetics

| Factor | Influence on Reaction Rate | Mechanistic Implication |

|---|---|---|

| Leaving Group | Better leaving groups on the acyl donor (e.g., Cl⁻ > ⁻OOCR) increase the rate. | Facilitates the collapse of the tetrahedral intermediate. |

| Steric Hindrance | Increased steric hindrance on the amine or acyl donor decreases the rate. | Hinders the nucleophilic attack and formation of the tetrahedral intermediate. |

| Electronic Effects | Electron-withdrawing groups on the acyl donor increase the rate; electron-donating groups on the amine increase the rate. | Increases the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine nitrogen. |

| Catalyst Loading | Higher catalyst concentration generally increases the rate in catalyzed reactions. | Increases the concentration of the active catalytic species. |

| Temperature | Higher temperature increases the rate. | Provides more energy to overcome the activation energy barrier (Arrhenius equation). |

| Solvent | Solvent polarity and coordinating ability can affect rates, especially in ionic or metal-catalyzed pathways. | Stabilizes charged intermediates or influences catalyst activity. |

Advanced Spectroscopic and Structural Characterization Techniques for N Benzyl 2 Fluoro N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. For N-benzyl-2-fluoro-N-methylbenzamide, various NMR techniques are employed to confirm its complex structure.

Proton (1H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) is crucial for identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzyl (B1604629) and 2-fluorobenzoyl groups are observed. Due to the restricted rotation around the amide C-N bond, some proton signals may appear as broad or multiple sets of peaks, indicating the presence of rotational isomers (rotamers) at room temperature.

The spectrum typically shows multiplets for the aromatic protons of both the benzyl and the 2-fluorophenyl rings. The benzylic protons (CH₂) appear as a characteristic singlet or a set of singlets, while the N-methyl (CH₃) protons also present as a singlet or multiple singlets. The exact chemical shifts can vary slightly depending on the solvent and the conformational equilibrium.

Table 1: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic (benzyl & 2-fluorophenyl) | 7.00 - 7.80 | Multiplet |

| Benzylic (CH₂) | ~4.60 | Singlet / Multiple Singlets |

Note: Data is compiled from typical spectral values and may exhibit variations based on experimental conditions.

Carbon (13C) NMR Analysis for Backbone and Substituent Confirmation

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of both aromatic rings, the carbonyl group, the benzylic carbon, and the N-methyl carbon. The carbonyl carbon (C=O) signal is typically found in the downfield region of the spectrum. The presence of rotamers can also lead to the observation of doubled peaks for carbons near the amide bond.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic (C-F) | ~160 (doublet, due to C-F coupling) |

| Aromatic (unsubstituted) | 124 - 140 |

| Benzylic (CH₂) | ~52 |

Note: Data is compiled from typical spectral values and may exhibit variations based on experimental conditions.

Fluorine (19F) NMR Analysis for Fluorine Environment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. diva-portal.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and distinct signals. diva-portal.org For this compound, the ¹⁹F NMR spectrum will show a signal corresponding to the single fluorine atom on the benzoyl ring. rsc.org The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and any coupling to nearby protons can offer further structural insights. rsc.org This technique is particularly useful for confirming the successful incorporation of fluorine into the aromatic ring. rsc.org

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In the analysis of this compound, GC is used to separate the compound from any impurities or side products from the synthesis. The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides a molecular ion peak that confirms the molecular weight of the compound and a characteristic fragmentation pattern that serves as a "fingerprint" for its identification. nih.govrsc.org This method is highly effective for assessing the purity of the synthesized compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy. rsc.org This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₄FNO), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. rsc.org The experimentally determined exact mass is compared to the calculated theoretical mass, and a close match provides unambiguous confirmation of the compound's chemical formula. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-benzyl-N-(furan-2-ylmethyl) acetamide |

| N-benzyl-1-(furan-2-yl)methanamine |

| N-benzyl-2-methylbenzamide |

| N-benzylbenzamide |

| 4-fluoro-N-methylbenzamide |

| 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl) |

| 2-fluoro-N-methylbenzamide |

| 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide |

| 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] rsc.orgias.ac.insemanticscholar.orgtriazin-2-yl]benzamide |

| 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b] rsc.orgias.ac.insemanticscholar.orgtriazin-2-yl]benzamide |

| 4-fluoro-N-methoxy-N-methylbenzamide |

| 4-fluorobenzoic acid |

| N,O-dimethylhydroxylamine hydrochloride |

| N-methyl-4-fluorobenzamide |

| N-methoxy-N-methylamine |

| 4-Amino-2-fluoro-N-methylbenzamide |

| 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide |

| 4-fluoro-N-methyl-benzamide |

| N-benzyl-4-fluoro-N-methyl-benzamide |

| N-benzyl-4-methoxy-N-methyl-benzamide |

| N-Benzyl-4-fluoro-N-methyl-benzamide |

| N-benzyl-4-(trifluoromethyl)benzamide |

| N-benzyl-2-chlorobenzamide |

| N-(2-chlorobenzyl)benzamide |

| N-benzyl-4-chlorobenzamide |

| N-(3-bromobenzyl)benzamide |

| N-(3-methoxybenzyl)benzamide |

| N-butyrylhexanamide |

| N-hexylbutyramide |

| 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)benzamide |

| 2-fluoro-6-cyclohexylmethoxypurine |

| 3-aminobenzamide |

| 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N-methylbenzamide |

| 3-amino-N-methylbenzamide |

| N-methylbenzamide |

| N-methyl-4-(trifluoromethyl)benzamide |

| 4-methoxy-N-methylbenzamide |

| Benzamide (B126) |

| N-benzyl-N-methyl-benzamide |

| 2-Benzyl-5-fluoro-N-methylbenzamide |

| 2-Benzyl-N-methylbenzamide |

| 2-Benzyl-N-propylbenzamide |

| 2-Benzyl-N-cyclohexylbenzamide |

| 2-Benzyl-N-(2-methoxyethyl)benzamide |

| Methyl 4-benzyl-3-(methylcarbamoyl)benzoate |

| 2-Benzyl-5-chloro-N-methylbenzamide |

| 2-(4-Chlorobenzyl)-N-methylbenzamide |

| 2-Benzyl-3-methoxy-N-methylbenzamide |

| 2-Benzyl-N,3-dimethylbenzamide |

| N-benzyl-4-fluorobenzamide |

| 4-fluoro-N-(2-methylbenzyl)benzamide |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is an indispensable tool for elucidating the molecular structure of compounds by probing the vibrations of their chemical bonds. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the functional groups present and can offer insights into the conformational properties of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). Each functional group has a characteristic absorption frequency, making FT-IR an excellent method for functional group identification.

For this compound, the FT-IR spectrum is expected to display several key absorption bands that confirm its structure. The most prominent peak is the carbonyl (C=O) stretching vibration of the tertiary amide, which typically appears in the range of 1630-1680 cm⁻¹. This strong absorption is a hallmark of the amide group. In related benzamide structures, this C=O stretch is consistently observed around 1634-1650 cm⁻¹. researchgate.net

Other significant vibrations include the C-N stretching of the tertiary amide, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the benzyl and methyl groups just below 3000 cm⁻¹. The presence of the fluorine atom on the benzene (B151609) ring gives rise to a C-F stretching vibration, which is expected in the fingerprint region, typically around 1220-1250 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound This table is generated based on characteristic vibrational frequencies of analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Benzene Rings | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- and -N-CH₃ | 2850 - 2960 | Medium |

| C=O Stretch | Tertiary Amide | 1640 - 1660 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-N Stretch | Tertiary Amide | 1350 - 1400 | Medium |

| C-F Stretch | Fluoro-aromatic | 1220 - 1250 | Strong |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic rings. nih.gov

Table 2: Expected FT-Raman Shifts for this compound This table is generated based on characteristic Raman shifts for similar molecular structures.

| Vibrational Mode | Functional Group | Expected Shift (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic & Aliphatic | 2850 - 3100 | Strong |

| C=O Stretch | Tertiary Amide | 1635 - 1655 | Medium-Weak |

| C=C Stretch (Ring) | Benzene Rings | 1580 - 1610 | Strong |

| Ring Breathing Mode | Benzene Rings | ~1000 | Strong |

| C-F Stretch | Fluoro-aromatic | 1220 - 1250 | Medium |

X-ray Crystallography for Absolute Structural Determination and Solid-State Conformation

While the specific crystal structure of this compound is not publicly documented, data from closely related compounds provide significant insight into its expected solid-state structure. For instance, the structure of N-(4-methylbenzyl)benzamide, an analogue, has been solved and found to crystallize in the monoclinic P21/c space group. researchgate.net A more direct relative, 2-fluoro-N-methylbenzamide, also has a known crystal structure available in the Cambridge Structural Database (CCDC 907085). nih.gov

Based on these related structures, this compound is predicted to adopt a conformation where the two aromatic rings (the 2-fluorobenzoyl group and the benzyl group) are not coplanar. This twist is due to steric hindrance between the ortho substituents and the amide group. Theoretical studies on N-methylbenzamide suggest a C-C-C=O dihedral angle of approximately 28°, deviating from planarity to relieve steric repulsion. acs.org The crystal packing would likely be stabilized by intermolecular interactions, such as C-H···O hydrogen bonds.

Table 3: Predicted Crystallographic Parameters for this compound Data inferred from analogous compounds like N-(4-methylbenzyl)benzamide and 2-fluoro-N-methylbenzamide. researchgate.netnih.gov

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P21/c or similar |

| Key Conformation Feature | Non-planar dihedral angle between the two aromatic rings |

| Intermolecular Forces | C-H···O interactions, π-π stacking |

Surface and Elemental Analysis Techniques (e.g., XPS, SEM, EDS) for Material Characterization

For a comprehensive characterization of a new material, analysis extends beyond molecular structure to include surface composition, morphology, and elemental makeup.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative elemental and chemical state information from the top 1-10 nanometers of a material. thermofisher.comipfdd.de An XPS analysis of this compound would be used to:

Confirm the presence of all expected elements: Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F).

Determine the empirical formula from the surface elemental composition.

Identify the chemical states of the elements. For example, the C 1s spectrum could be deconvoluted to show distinct peaks for C-C/C-H (aromatic, aliphatic), C-N, C-F, and C=O bonds. The N 1s spectrum would confirm the amide environment.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of a sample with high resolution. For a crystalline sample of this compound, SEM images would reveal the crystal habit (shape), size distribution, and surface features. This is crucial for understanding the material's physical properties and for quality control in crystallization processes.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with SEM to provide localized elemental analysis. rsc.org While SEM provides an image of the material's surface, the integrated EDS detector bombards the sample with an electron beam, causing the emission of characteristic X-rays for the elements present. This allows for elemental mapping of the sample surface, confirming the uniform distribution of C, N, O, and F across the crystals and detecting any potential elemental impurities. While detecting light elements like nitrogen can be challenging, modern detectors are capable of providing semi-quantitative analysis. researchgate.net

Computational Chemistry and Theoretical Modeling of N Benzyl 2 Fluoro N Methylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectral Assignment

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the spectroscopic properties of benzamide (B126) derivatives. While direct DFT studies on N-benzyl-2-fluoro-N-methylbenzamide are not extensively documented in publicly available literature, analysis of closely related compounds such as 2-fluoro-N-methylbenzamide and N-methylbenzamide provides a strong basis for understanding its characteristics. nih.govacs.org

DFT calculations are typically performed using a functional like B3LYP or ωB97X-D combined with a suitable basis set such as 6-311++G(d,p) or def2-TZVPD to obtain optimized geometries and electronic properties. nih.govchemrxiv.org For instance, in the computational analysis of similar molecules, the ωB97X-D functional with the def2-TZVPD basis set has been effectively used. nih.govchemrxiv.org

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of a Model Benzamide System

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

(Note: These values are representative and based on DFT calculations of analogous benzamide structures. The actual values for this compound may vary.)

Furthermore, DFT calculations are instrumental in assigning vibrational frequencies observed in Infrared (IR) and Raman spectra. The calculated vibrational modes can be correlated with experimental spectra, aiding in the structural elucidation of the molecule. For N-methylbenzamide, the calculated frequencies for the C=O stretch are typically around 1648 cm⁻¹, which aligns well with the experimental range of 1630–1690 cm⁻¹. acs.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are pivotal to its function and interaction with other molecules. Computational methods allow for a detailed exploration of its potential energy surface.

While this compound is a tertiary amide and lacks a traditional N-H donor for classical hydrogen bonding, weak C-H···O and C-H···F intramolecular interactions can play a significant role in stabilizing certain conformations. In related benzamides, steric repulsion between the ortho substituent and the amide group can lead to non-planar geometries. acs.org The interplay of these weak interactions and steric effects determines the most stable conformers. For a related molecule, N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations have shown the existence of multiple stable conformations arising from hindered rotation around the amide C-N bond. scielo.br

The ortho-fluoro substituent on the benzoyl ring is expected to have a profound impact on the molecule's conformation and rigidity. The fluorine atom, being highly electronegative, can engage in electrostatic interactions and influence the orientation of the benzyl (B1604629) group. Studies on similar 2-fluorophenyl derivatives have shown that the planar syn conformations can be destabilized by lone pair-lone pair repulsions between the fluorine and the carbonyl oxygen. plos.org This can lead to a preference for non-planar, more rigid structures. The rotation barrier around the C(aryl)-C(O) bond is also influenced by the ortho-substituent, with steric hindrance generally increasing the barrier height. For N,N-dialkylbenzamides with ortho substituents, these rotational barriers can be substantial, in the range of 12-18 kcal/mol. acs.org

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical calculations can be employed to predict the reactivity of this compound. Molecular electrostatic potential (MEP) maps, for example, can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

In related benzamides, DFT calculations have been used to study reaction mechanisms, such as C-H activation and cross-coupling reactions. bohrium.com These studies often involve locating transition states and calculating activation energies to elucidate the most favorable reaction pathways. For instance, in the copper-catalyzed C-H arylation of N-tert-butyl-4-fluoro-2-methylbenzamide, DFT calculations supported a mechanism involving a single electron transfer (SET) and a 1,5-hydrogen atom transfer (HAT). bohrium.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can provide insights into conformational changes, solvation effects, and the stability of intramolecular interactions.

While specific MD simulations for this compound are not readily found, methodologies from studies on similar molecules can be applied. For example, MD simulations of other benzamide derivatives in aqueous solution have been used to assess their conformational stability and interactions with water molecules. nih.govacs.org These simulations often utilize force fields that have been parameterized using quantum mechanical data to ensure accuracy. acs.org The inclusion of explicit solvent models, such as TIP3P or SPC/E for water, is crucial for capturing the influence of the solvent on the solute's behavior.

Structure Property Relationships of N Benzyl 2 Fluoro N Methylbenzamide and Its Analogues Non Biological Focus

Impact of Substituent Effects on Chemical Reactivity, Yields, and Selectivity

Substituents on the aromatic rings and the nitrogen atom of benzamide (B126) analogues significantly influence their chemical reactivity and the outcomes of synthetic transformations. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these groups can alter reaction rates, yields, and the selectivity of product formation.

Research into the denitrogenative cross-electrophile coupling of benzotriazinones with benzyl (B1604629) chlorides has provided data on the reactivity of substituted N-methylbenzamides. For instance, in a nickel-catalyzed, manganese-mediated reaction, N-benzyl-5-fluoro-N-methylbenzamide was synthesized in a 78% yield. mdpi.com The reactivity in this system is sensitive to the electronic properties of the substituents. Analogues with electron-withdrawing groups, such as a p-trifluoromethyl group on the benzyl chloride, resulted in sluggish reactions and lower yields (42%), whereas electron-neutral or weakly substituted benzyl chlorides gave good to high yields. mdpi.com Similarly, the electronic factors of substituents on the benzotriazinone core also markedly affected the reaction outcome. mdpi.com

The position of the substituent is also critical. Ortho-substituents on the benzamide ring can exert profound control over reactivity and selectivity, often through steric hindrance or by influencing the conformation of the amide bond. nsf.gov For example, the ortho-lithiation of tertiary benzamides is a powerful synthetic tool, and its regioselectivity is heavily dependent on the directing capabilities of the amide group, which can be modulated by N-substituents. acs.org In cross-coupling reactions, the geometry of the amide bond, controlled by ortho-substituents, can dictate the reaction's selectivity. nsf.gov

Furthermore, studies on aryltetrazines derived from substituted benzamides show a clear structure-reactivity relationship in bioorthogonal reactions. The reactivity of these compounds is governed by the electronic effects of the substituents, with electron-withdrawing groups generally increasing the reaction rate. acs.orgnih.gov However, this effect can be modulated by the solvent, highlighting the complexity of substituent effects on reactivity. acs.orgnih.gov

Table 1: Reaction Yields for Substituted N-Methylbenzamide Analogues in a Cross-Coupling Reaction This table is interactive. You can sort and filter the data.

| Product Compound | Substituent on Benzamide Ring | Substituent on Benzyl Group | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Benzyl-N-methylbenzamide | H | H | 84 | mdpi.com |

| 2-Benzyl-5-fluoro-N-methylbenzamide | 5-Fluoro | H | 78 | mdpi.com |

| 2-Benzyl-5-chloro-N-methylbenzamide | 5-Chloro | H | 31 | mdpi.com |

| 2-Benzyl-3-methoxy-N-methylbenzamide | 3-Methoxy | H | 78 | mdpi.com |

| 2-Benzyl-N,3-dimethylbenzamide | 3-Methyl | H | 45 | mdpi.com |

| 2-(4-Fluorobenzyl)-N-methylbenzamide | H | 4-Fluoro | 78 | mdpi.com |

| 2-(4-Chlorobenzyl)-N-methylbenzamide | H | 4-Chloro | 71 | mdpi.com |

| 2-(4-Bromobenzyl)-N-methylbenzamide | H | 4-Bromo | 60 | mdpi.com |

| N-Methyl-2-(4-(trifluoromethyl)benzyl)benzamide | H | 4-Trifluoromethyl | 42 | mdpi.com |

Electronic and Steric Effects on Molecular Conformation and Rotational Barriers

The three-dimensional conformation of N-benzyl-2-fluoro-N-methylbenzamide is primarily determined by rotations around key single bonds: the C(aryl)-C(O) bond and the C(O)-N (amide) bond. The barriers to these rotations are influenced by a combination of electronic and steric effects from substituents.

The amide bond in tertiary benzamides possesses a partial double bond character due to resonance, which leads to a significant rotational barrier. nsf.govfcien.edu.uy Ortho-substituents on the benzoyl ring can sterically interact with the N-substituents, leading to a distortion of the amide bond from planarity and influencing the rotational barrier. nsf.gov Computational studies have shown that introducing ortho-chloro substituents on tertiary aromatic amides increases the barrier to rotation around the C(aryl)-C(O) axis more significantly than the C(O)-N axis. nsf.gov For example, di-ortho-chloro substitution can increase the C(aryl)-C(O) rotational barrier by approximately 15.7 kcal/mol compared to the unsubstituted analogue. nsf.gov This steric clash forces a non-planar arrangement to minimize repulsive forces.

In the parent N-methylbenzamide, the barrier for C(sp²)–C(aryl) rotation is relatively low, calculated to be around 2.8-2.9 kcal/mol. acs.orgosti.gov The deviation from planarity in the ground state is a result of steric repulsion between the ortho-hydrogens of the arene and the substituents on the amide nitrogen. acs.org The introduction of an ortho-fluoro group, as in this compound, is expected to increase this barrier due to its steric and electronic properties. Studies on related N-benzhydrylformamides have shown that ortho-substituents significantly hinder the rotation of the aryl fragment, with the barrier increasing with the size of the halogen substituent (F < Cl < Br < I). mdpi.com

The presence of bulky groups on the nitrogen, such as the benzyl group, also contributes significantly to the steric environment around the amide bond. This can lead to the existence of stable rotational isomers (rotamers), often observable in NMR spectroscopy. scielo.br The interplay between substituents on both the aromatic ring and the nitrogen atom dictates the preferred conformation and the energy required to interconvert between different spatial arrangements. rsc.orgcdnsciencepub.com

Table 2: Calculated Rotational Barriers in Benzamide Analogues This table is interactive. You can sort and filter the data.

| Compound/System | Bond | Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| N-Methylbenzamide | C(sp²)–C(aryl) | 2.80 | MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | osti.gov |

| N,N-Dimethylbenzamide (unsubstituted) | C(aryl)-C(O) | 5.8 | DFT | nsf.gov |

| N,N-Dimethyl-2,6-dichlorobenzamide | C(aryl)-C(O) | 21.5 | DFT | nsf.gov |

| N,N-Dimethylbenzamide (unsubstituted) | C(O)-N | 16.7 | DFT | nsf.gov |

| N,N-Dimethyl-2,6-dichlorobenzamide | C(O)-N | 17.6 | DFT | nsf.gov |

| N-Benzhydrylformamide | Aryl fragment | 2.5 | DFT | mdpi.com |

| N-Benzhydryl-N-methylformamide | Aryl fragment | 3.1 | DFT | mdpi.com |

| ortho-Fluoro-N-benzhydrylformamide | Aryl fragment | 5.8 | DFT | mdpi.com |

Correlation between Structural Features and Spectroscopic Signatures

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating the structural features of this compound and its analogues. The chemical shifts, coupling constants, and vibrational frequencies observed are directly correlated with the electronic environment and geometry of the molecule.

In the ¹H NMR spectrum of N-benzyl-5-fluoro-N-methylbenzamide, the protons on the aromatic rings and the N-methyl and benzyl groups give distinct signals whose positions (chemical shifts) are determined by the local electronic shielding. mdpi.com The presence of the electron-withdrawing fluorine atom influences the chemical shifts of nearby protons on the benzoyl ring. Similarly, in the ¹³C NMR spectrum, the carbon atoms show signals that are highly sensitive to their chemical environment, including the effects of the fluorine substituent. mdpi.com For example, the carbon directly bonded to fluorine exhibits a large coupling constant (¹JCF), a characteristic spectroscopic signature.

A key feature in the NMR spectra of ortho-fluorinated benzamides can be the observation of through-space coupling between the fluorine atom and nearby protons, such as the N-H proton in secondary amides. acs.org In N-(8-fluoronaphthalen-1-yl)benzamides, a strong correlation was found between the electron-withdrawing nature of substituents on the benzamide ring and the strength of the NH···F hydrogen bond, which was monitored by both ¹H and ¹⁹F NMR spectroscopy and reflected in large ¹H–¹⁹F coupling constants. acs.org

IR spectroscopy provides information about the vibrational modes of the molecule. The frequency of the carbonyl (C=O) stretch in benzamides is particularly informative. It is sensitive to the electronic effects of substituents on the aromatic ring and the degree of resonance in the amide bond. A stronger resonance (i.e., more double bond character in the C-N bond and more single bond character in the C=O bond) typically leads to a lower C=O stretching frequency. Substituent effects on the benzamide ring can also influence the frequency of the N-H stretch in secondary amides, providing a measure of hydrogen bonding strength. acs.org

Table 3: Selected ¹H and ¹³C NMR Data for Substituted N-Methylbenzamide Analogues in CDCl₃ This table is interactive. You can sort and filter the data.

| Compound | Selected ¹H NMR Signals (δ, ppm) | Selected ¹³C NMR Signals (δ, ppm) | Reference |

|---|---|---|---|

| 2-Benzyl-N-methylbenzamide | 2.81 (d, J=4.8 Hz, 3H, N-CH₃), 4.15 (s, 2H, CH₂), 7.14-7.34 (m, 9H, Ar-H) | 26.6 (N-CH₃), 39.0 (CH₂), 126.2, 126.4, 127.2, 128.5, 129.0, 129.9, 130.9, 136.9, 138.9, 140.9, 170.8 (C=O) | mdpi.com |

| 2-Benzyl-5-fluoro-N-methylbenzamide | 2.81 (d, J=4.8 Hz, 3H, N-CH₃), 4.10 (s, 2H, CH₂), 7.00-7.27 (m, 8H, Ar-H) | 26.6 (N-CH₃), 38.2 (CH₂), 114.3 (d, J=22.7 Hz), 116.7 (d, J=20.7 Hz), 126.3, 128.5, 128.9, 132.6 (d, J=7.7 Hz), 134.7 (d, J=3.5 Hz), 138.2 (d, J=6.3 Hz), 140.6, 160.9 (d, J=245.0 Hz), 169.4 (d, J=2.0 Hz, C=O) | mdpi.com |

| 2-Benzyl-5-chloro-N-methylbenzamide | 2.81 (d, J=4.8 Hz, 3H, N-CH₃), 4.09 (s, 2H, CH₂), 7.11-7.31 (m, 8H, Ar-H) | 26.6 (N-CH₃), 38.4 (CH₂), 126.4, 127.3, 128.6, 129.0, 130.0, 132.1, 132.3, 137.6, 138.2, 140.4, 169.3 (C=O) | mdpi.com |

| 4-Cyano-2-fluoro-N-methylbenzamide | 8.50 (br s, 1H, NH), 8.01 (dd, 1H), 7.90 (dd, 1H), 7.78 (t, 1H), 2.82 (d, 3H, N-CH₃) | Data from DMSO-d₆, not directly comparable | acs.org |

Influence of Fluorine Substitution on Molecular Dipole Moments and Polarity

An increase in molecular polarity generally leads to stronger intermolecular dipole-dipole interactions, which can affect physical properties such as boiling point, solubility, and crystal packing. The introduction of fluorine can also enable specific non-covalent interactions, such as C-F···H hydrogen bonds. nih.govacs.org While often considered weak, these interactions can play a role in determining crystal structure and molecular conformation. nih.gov

Chemical Transformations and Derivatization of N Benzyl 2 Fluoro N Methylbenzamide

Functional Group Interconversions on the Benzamide (B126) Core

The benzamide core of N-benzyl-2-fluoro-N-methylbenzamide is a primary site for chemical modification. The amide bond, while generally stable, can undergo a variety of transformations to yield different functional groups.

One of the most fundamental transformations is the hydrolysis of the amide bond. Under acidic or basic conditions, the amide can be cleaved to yield 2-fluorobenzoic acid and N-benzyl-N-methylamine. This reaction is often a key step in the degradation or metabolic study of related compounds.

Another significant interconversion is the reduction of the amide. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl group of the amide to a methylene (B1212753) group, affording the corresponding tertiary amine, N-((2-fluorophenyl)methyl)-N-methyl-N-benzylamine. This transformation fundamentally alters the electronic and steric properties of the molecule's core structure.

The carbonyl oxygen of the benzamide can also be a site

Potential Applications of N Benzyl 2 Fluoro N Methylbenzamide in Material Science and Organic Synthesis Non Biological

Role as Reagents or Catalysts in Complex Organic Transformations

There is no available scientific literature that documents the use of N-benzyl-2-fluoro-N-methylbenzamide as a reagent or catalyst in complex organic transformations, outside of its own synthesis. While benzamide (B126) derivatives can sometimes serve as precursors or intermediates in various reactions, specific examples of this compound facilitating or catalyzing other transformations are not reported.

Contribution to Polymer and Resin Development and Modification

Currently, there are no published studies or patents that indicate a role for this compound in the development or modification of polymers and resins. The general class of benzamides has been explored for creating materials with specific properties; for instance, some fluorinated benzamides are investigated for advanced materials due to their thermal and mechanical properties. However, these findings are not specific to this compound.

Utilization as High-Purity Solvents in Specialized Analytical Chemistry Techniques

There is no evidence to suggest that this compound is utilized as a high-purity solvent in any specialized analytical chemistry techniques. The physical and chemical properties that would make it a suitable solvent for such applications have not been characterized in publicly available literature.

Development of Advanced Chemical Processes and Synthetic Methodologies

While there is no direct information on the use of this compound in the development of advanced chemical processes, a recent study on a closely related positional isomer, 2-benzyl-5-fluoro-N-methylbenzamide , showcases a modern synthetic methodology. This research, focused on a nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling of benzotriazinones with benzyl (B1604629) chlorides, presents an advanced method for creating C-C bonds. mdpi.com

In this study, 2-benzyl-5-fluoro-N-methylbenzamide was synthesized with a 78% yield. mdpi.com This work, while not directly involving this compound, points towards the types of advanced synthetic strategies that can be employed for structurally similar fluorinated benzamides. The development of such efficient synthetic routes is crucial for accessing these molecules for further study, should non-biological applications be identified in the future.

Below is a table summarizing the key aspects of the synthesis of the related isomer, 2-benzyl-5-fluoro-N-methylbenzamide.

| Product | Synthetic Method | Key Reagents | Yield | Reference |

| 2-benzyl-5-fluoro-N-methylbenzamide | Nickel-catalyzed, Mn-mediated denitrogenative cross-electrophile coupling | Ni(bpy)Cl₂, Mn | 78% | mdpi.com |

This table is interactive.

Future Research Directions and Emerging Trends for N Benzyl 2 Fluoro N Methylbenzamide

The landscape of chemical synthesis and drug discovery is continually evolving, with a strong emphasis on efficiency, safety, and sustainability. For N-benzyl-2-fluoro-N-methylbenzamide, a compound of interest in various research domains, future investigations are poised to leverage cutting-edge technologies and methodologies. This article explores the prospective research avenues and emerging trends that could shape the future development and application of this specific benzamide (B126) derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.